Phosphodiesterase V Inhibitor II

Description

Overview of Cyclic Nucleotide Signaling and Phosphodiesterases

Cellular signaling is a complex process orchestrated by a variety of molecules, among which cyclic nucleotides play a pivotal role as second messengers. researchgate.netcutm.ac.in The concentration and activity of these messengers are tightly regulated by a superfamily of enzymes known as phosphodiesterases (PDEs). nih.govwikipedia.org

Role of Cyclic Guanosine (B1672433) Monophosphate (cGMP) and Cyclic Adenosine Monophosphate (cAMP) as Second Messengers

Cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) are crucial intracellular second messengers that regulate a vast array of physiological processes. researchgate.netnih.gov Synthesized from guanosine triphosphate (GTP) and adenosine triphosphate (ATP) by guanylate cyclase and adenylate cyclase, respectively, these molecules mediate the effects of various hormones and neurotransmitters. For instance, cGMP is a key player in phototransduction, regulation of ion channel activity, and smooth muscle relaxation. On the other hand, cAMP is involved in processes such as gene regulation, metabolism, and memory. The precise spatial and temporal control of cGMP and cAMP levels is essential for maintaining cellular homeostasis and ensuring appropriate responses to external stimuli.

Function of Phosphodiesterase Enzymes in Cyclic Nucleotide Hydrolysis

Phosphodiesterase (PDE) enzymes are critical regulators of cyclic nucleotide signaling. nih.govwikipedia.org They function by catalyzing the hydrolysis of the 3',5'-phosphodiester bond in cAMP and cGMP, converting them into their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP, respectively). nih.gov This enzymatic degradation terminates the signaling cascade initiated by the cyclic nucleotides. cutm.ac.in The PDE superfamily is diverse, comprising 11 families (PDE1-PDE11) with multiple isoforms and splice variants, each exhibiting distinct substrate specificities, tissue distribution, and regulatory properties. wikipedia.orgwikipedia.org Some PDEs are specific for cGMP (PDE5, PDE6, PDE9), some for cAMP (PDE4, PDE7, PDE8), and others can hydrolyze both (PDE1, PDE2, PDE3, PDE10, PDE11). wikipedia.org This diversity allows for fine-tuned regulation of cyclic nucleotide signaling in different cellular compartments and tissues. nih.gov

Historical Context of Phosphodiesterase V (PDE5) Inhibition

The journey of PDE5 inhibitors from their initial conception to their current therapeutic applications is a compelling story of scientific discovery and drug development.

Initial Discoveries and Therapeutic Concepts for PDE5 Modulation

The concept of modulating PDE activity for therapeutic benefit has its roots in the early 1970s. wikipedia.org The first selective PDE5 inhibitor to be studied was zaprinast, which was initially investigated for its bronchodilator effects. nih.gov Subsequent research in the mid-1980s by Pfizer scientists exploring treatments for hypertension led to the hypothesis that a selective cGMP PDE inhibitor could relax arteries and lower blood pressure. ahajournals.org This research program ultimately led to the discovery of sildenafil (B151) (initially UK-92,480). ahajournals.org While its effects on angina pectoris were modest, a notable side effect of penile erection was observed during clinical trials. nih.govfrontiersin.org This serendipitous discovery shifted the focus of sildenafil's development towards the treatment of erectile dysfunction, for which it received FDA approval in 1998. nih.gov

Evolution of PDE5 Inhibitor Research Towards Enhanced Properties

The remarkable success of sildenafil spurred further research and development in the field of PDE5 inhibitors, leading to the emergence of "second-generation" agents. nih.govamegroups.org These newer compounds were designed to offer improved characteristics such as enhanced selectivity for PDE5 over other PDE isoenzymes, and varied pharmacokinetic profiles. nih.govresearchgate.net The goal was to develop inhibitors with a longer duration of action and potentially fewer side effects. This led to the introduction of drugs like tadalafil (B1681874) and vardenafil (B611638) in 2003, followed by others such as udenafil, mirodenafil, and avanafil (B1665834). nih.govamegroups.org

Below is a table summarizing key properties of some first and second-generation PDE5 inhibitors:

| Compound | Year of Introduction | Half-life (hours) | Key Differentiating Feature |

| Sildenafil | 1998 | ~4 | First-in-class oral PDE5 inhibitor |

| Tadalafil | 2003 | ~17.5 | Long half-life allowing for daily dosing |

| Vardenafil | 2003 | ~4 | Structurally similar to sildenafil |

| Avanafil | 2011 | ~5 | High selectivity for PDE5 |

Rationale for Investigating Novel and Second-Generation Phosphodiesterase V Inhibitors

The drive to develop novel and second-generation PDE5 inhibitors stems from several key motivations. A primary goal is to achieve greater selectivity for PDE5, thereby minimizing off-target effects that can arise from the inhibition of other PDE isoenzymes. nih.govresearchgate.net For instance, inhibition of PDE6, which is found in the retina, can lead to visual disturbances, while effects on other PDEs can be associated with different side effects. nih.gov

Furthermore, the development of inhibitors with distinct pharmacokinetic profiles, such as a more rapid onset of action or a longer duration of effect, offers more therapeutic flexibility. researchgate.netresearchgate.net This allows for treatment regimens that can be better tailored to individual patient needs and lifestyles.

The expanding understanding of the physiological roles of cGMP signaling beyond erectile function has also opened up new avenues for the therapeutic application of PDE5 inhibitors. frontiersin.orgresearchgate.net Research is actively exploring their potential in a range of other conditions, including pulmonary arterial hypertension, benign prostatic hyperplasia, and even neurological disorders. nih.govresearchgate.net This broader therapeutic landscape necessitates the development of new inhibitors with optimized properties for these specific indications.

Addressing Limitations of Earlier PDE5 Inhibitors in Preclinical Models

First-generation PDE5 inhibitors, despite their success, demonstrated several limitations in preclinical studies that were later reflected in clinical use. A primary concern was their selectivity profile. tandfonline.com These earlier compounds showed inhibitory activity against other PDE isoenzymes, which could contribute to adverse effects. nih.govresearchgate.net For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while interaction with PDE11 has been linked to myalgia and back pain, particularly with tadalafil. nih.govnih.gov

Pharmacokinetic properties also presented challenges. The relatively slow onset of action for some inhibitors and the influence of food intake on their absorption necessitated planning of sexual intercourse, which was identified as a reason for patient dissatisfaction. nih.govresearchgate.net These factors, combined with side effects stemming from off-target inhibition, contributed to high discontinuation rates in clinical practice, a challenge that second-generation research seeks to address. tandfonline.comresearchgate.net Preclinical models were instrumental in identifying these liabilities and guiding the development of compounds with more favorable profiles.

| Limitation of First-Generation PDE5 Inhibitors | Preclinical Observation / Rationale | Associated Compound(s) |

|---|---|---|

| Suboptimal Selectivity | Inhibition of other PDE isoenzymes, such as PDE6 (retina) and PDE11 (skeletal muscle), leading to potential off-target effects. nih.govnih.gov | Sildenafil, Vardenafil, Tadalafil |

| Pharmacokinetic Constraints | Delayed onset of action and absorption affected by food intake, reducing spontaneity. researchgate.net | Sildenafil, Vardenafil |

| Side Effect Profile | Adverse effects such as headache, flushing, dyspepsia, visual disturbances, and myalgia are linked to vasodilation and off-target PDE inhibition. nih.govnih.gov | Sildenafil, Vardenafil, Tadalafil |

Expanding Therapeutic Potential Beyond Initial Preclinical Indications

The foundational mechanism of PDE5 inhibitors—the modulation of the NO/cGMP pathway—suggested a therapeutic utility far beyond ED. frontiersin.org Preclinical research has been pivotal in exploring these possibilities. Initial investigations that led to the approval of sildenafil and tadalafil for pulmonary arterial hypertension (PAH) demonstrated the potent vasodilatory effects of these agents on the pulmonary vasculature. nih.govnih.govfrontiersin.org

Further preclinical studies have uncovered a wide range of potential applications. Cardioprotective effects have been observed, with research suggesting PDE5 inhibition can mitigate ischemia-reperfusion injury and inhibit adverse myocardial remodeling. nih.govnih.gov In neuroscience, animal models of ischemic stroke have shown that PDE5 inhibitors can enhance cerebral blood flow, promote neurogenesis, and improve functional recovery. mdpi.comalzdiscovery.org The role of the cGMP pathway in cellular proliferation and inflammation has also led to investigations into the use of these inhibitors for conditions like benign prostatic hyperplasia (BPH) and as adjuncts in cancer therapy to enhance the delivery of chemotherapeutic agents. nih.govfrontiersin.org These expanding preclinical findings underscore the need for inhibitors with optimized properties for chronic, long-term use. nih.govresearchgate.net

| Therapeutic Area | Preclinical Findings and Rationale | Status |

|---|---|---|

| Pulmonary Arterial Hypertension (PAH) | Causes vasodilation in pulmonary arteries, reducing vascular resistance and pressure. nih.govmdpi.com | Clinically Approved |

| Benign Prostatic Hyperplasia (BPH) / LUTS | Induces smooth muscle relaxation in the prostate and bladder, improving urinary symptoms. nih.govnih.govmdpi.com | Clinically Approved (Tadalafil) |

| Cardioprotection | Preclinical models show reduced infarct size and prevention of adverse cardiac remodeling post-injury. mdpi.comnih.gov | Investigational |

| Neurological Disorders | Animal studies suggest benefits in stroke recovery by improving cerebral blood flow and promoting neurogenesis. mdpi.comalzdiscovery.org Potential for improving memory is also being explored. nih.govnih.gov | Investigational |

| Oncology | May enhance the efficacy of chemotherapy by improving blood flow to tumors and sensitizing cancer cells to treatment. nih.govfrontiersin.org | Investigational |

| Metabolic Disease | Studies in models of type 2 diabetes suggest a reduction in pro-inflammatory cytokine levels. nih.govmdpi.com | Investigational |

Defining "Phosphodiesterase V Inhibitor II" within the Scope of Advanced PDE5 Inhibitor Research

The term "this compound" conceptually represents the second generation of these compounds, born from the lessons learned from their predecessors. This advanced research moves beyond the initial proof-of-concept to a more nuanced approach of targeted drug design, aiming to create molecules with superior pharmacological profiles tailored for specific, and often chronic, therapeutic indications. nih.govresearchgate.neteurekaselect.com

Conceptual Framework of Second-Generation Inhibitor Development

The development of second-generation PDE5 inhibitors is guided by two primary objectives: enhanced selectivity and optimized pharmacokinetics. nih.govresearchgate.neteurekaselect.com The central hypothesis is that by increasing a molecule's selectivity for the PDE5 enzyme over other PDE isoforms, the incidence of mechanism-based side effects can be significantly reduced. tandfonline.com Avanafil is an example of a second-generation inhibitor designed with high selectivity for PDE5, particularly in relation to PDE6, which is intended to improve its adverse effect profile. tandfonline.comnih.gov

The second goal is to engineer pharmacokinetics suitable for a wider range of diseases, many of which require chronic dosing. nih.govresearchgate.net This involves creating compounds with properties like an extended duration of action for once-daily administration in conditions such as PAH or BPH. nih.goveurekaselect.com The discovery process for these advanced inhibitors relies on modern drug development tools, including high-throughput screening (HTS) to identify novel chemical scaffolds and the use of co-crystal structural information to guide the rational design of molecules that fit precisely into the PDE5 active site. nih.govresearchgate.net

Distinction from First-Generation PDE5 Inhibitor Research Paradigms

The research paradigm for first-generation PDE5 inhibitors was one of discovery and validation. The primary goal was to establish the clinical efficacy of PDE5 inhibition for a specific indication, which was successfully achieved for ED. nih.govnih.gov The development of compounds like sildenafil was groundbreaking, proving the viability of the therapeutic target. nih.gov

In contrast, the research paradigm for second-generation inhibitors is one of optimization and expansion. It is not about discovering a new mechanism but refining an existing one. nih.govresearchgate.net This involves a more sophisticated approach to drug design focused on overcoming the known liabilities of the first generation. nih.gov The key distinction lies in the design intent: while first-generation research established a new class of drugs, second-generation research aims to perfect it by enhancing selectivity and tailoring pharmacokinetics for new, often chronic, therapeutic areas that were identified through extensive preclinical investigation. nih.govresearchgate.neteurekaselect.com

| Research Paradigm | First-Generation Inhibitors | Second-Generation Inhibitors ("this compound") |

|---|---|---|

| Primary Goal | Establish clinical proof-of-concept and efficacy for a primary indication (e.g., ED). nih.gov | Optimize selectivity and pharmacokinetics to reduce side effects and treat new, often chronic, indications. nih.govresearchgate.neteurekaselect.com |

| Key Focus | Demonstrating the therapeutic effect of PDE5 inhibition. | Improving the pharmacological profile (e.g., higher selectivity over PDE6/PDE11) and tailoring drug properties (e.g., half-life) for specific diseases. tandfonline.comnih.gov |

| Development Strategy | Initial discovery and development based on a novel mechanism of action. nih.gov | Rational drug design using tools like co-crystal structure analysis and HTS to refine existing scaffolds or discover new ones. nih.govresearchgate.neteurekaselect.com |

| Therapeutic Scope | Initially narrow, focused on a single condition. nih.gov | Broad, targeting a range of cardiovascular, neurological, and metabolic diseases identified in preclinical studies. nih.govfrontiersin.orgnih.gov |

Structure

3D Structure

Properties

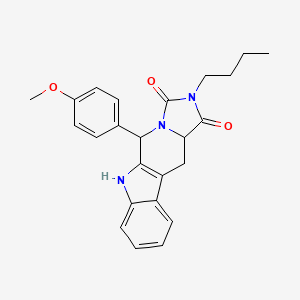

IUPAC Name |

13-butyl-10-(4-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-3-4-13-26-23(28)20-14-18-17-7-5-6-8-19(17)25-21(18)22(27(20)24(26)29)15-9-11-16(30-2)12-10-15/h5-12,20,22,25H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBJKKIHTRCECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Biology of Phosphodiesterase 5 and Inhibitor Mechanisms

Enzymatic Structure and Function of Phosphodiesterase 5

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP signaling pathway, responsible for the specific hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Its structure and function are intricately regulated, ensuring precise control over cellular cGMP levels.

The PDE5 enzyme exists as a homodimer, with each subunit comprising a regulatory domain and a catalytic domain. researchgate.net The catalytic domain, the primary target for PDE5 inhibitors, is composed of three subdomains: an N-terminal cyclin-fold region, a linker region, and a C-terminal helical bundle. researchgate.netresearchgate.net This domain houses the active site containing zinc and magnesium ions, which are crucial for the hydrolytic activity of the enzyme. researchgate.netresearchgate.net

The regulatory domain, located in the N-terminal portion of the protein, contains two allosteric cGMP-binding sites, known as GAF domains (GAF A and GAF B). researchgate.netcaldic.com These domains are members of a conserved family of regulatory domains found in various proteins. caldic.com The GAF A domain is the primary site for cGMP binding that mediates allosteric regulation of PDE5 activity. caldic.comnih.gov The regulatory domain also includes a phosphorylation site (Serine-102), which plays a role in modulating the enzyme's function. researchgate.net

PDE5 specifically hydrolyzes the phosphodiester bond in cGMP, converting it to the inactive 5'-GMP. caldic.com The process begins with the binding of cGMP to the catalytic site. The catalytic site features key residues that are critical for substrate binding and hydrolysis. researchgate.net One such crucial residue is Gln817, which significantly influences the affinity for cGMP. researchgate.net The binding of cGMP positions its cyclic phosphate (B84403) group towards the metal ions (zinc and magnesium) in the active site, facilitating the hydrolytic cleavage. researchgate.net

The activity of PDE5 is not solely dependent on the substrate concentration at the catalytic site; it is also subject to allosteric regulation. This regulation is primarily mediated by the binding of cGMP to the GAF A domain in the regulatory region. caldic.comnih.gov This binding event induces a conformational change in the enzyme, leading to an increase in its catalytic activity. nih.gov This feed-forward activation mechanism allows the enzyme to more effectively hydrolyze cGMP when its levels rise, thus providing a negative feedback loop to control the amplitude and duration of the cGMP signal. ahajournals.org

Phosphorylation of PDE5, particularly at Serine-92 in bovine PDE5, by cGMP-dependent protein kinase (PKG) or cAMP-dependent protein kinase (PKA) also enhances its catalytic activity. nih.gov This phosphorylation event increases the affinity of the allosteric sites for cGMP, further sensitizing the enzyme to changes in intracellular cGMP concentrations. nih.gov Interestingly, the binding of cGMP to the GAF domain is a prerequisite for this phosphorylation to occur. nih.gov

Mechanistic Principles of Phosphodiesterase V Inhibition

Phosphodiesterase V inhibitors are a class of drugs that modulate the cGMP signaling pathway by preventing the degradation of cGMP.

PDE5 inhibitors function as competitive inhibitors, meaning they bind to the same active site on the PDE5 enzyme as the natural substrate, cGMP. researchgate.netnih.gov By occupying the catalytic site, these inhibitors prevent cGMP from being hydrolyzed. patsnap.com The chemical structure of these inhibitors allows them to fit into the active site pocket, interacting with key residues. nih.gov For instance, the affinity of inhibitors like sildenafil (B151) and vardenafil (B611638) is significantly affected by the orientation of Gln817 in the catalytic domain. researchgate.net The binding of these inhibitors is potent and specific, and interestingly, the binding affinity can be enhanced by the same mechanisms that activate the enzyme, such as the binding of cGMP to the allosteric site. ahajournals.orgnih.gov

By inhibiting PDE5, these compounds lead to an elevation of intracellular cGMP levels. nih.govnih.govwikipedia.org This accumulation of cGMP amplifies the downstream signaling cascade. The primary effector of cGMP is cGMP-dependent protein kinase (PKG). nih.govahajournals.org The increased cGMP levels lead to the activation of PKG. nih.govnih.gov Activated PKG then phosphorylates various downstream target proteins, which ultimately results in a variety of physiological responses, including the relaxation of smooth muscle cells. wikipedia.orgwikipedia.org This enhanced signaling through the cGMP/PKG pathway is the fundamental mechanism by which PDE5 inhibitors exert their effects. nih.gov

Discovery and Design Methodologies for Novel Phosphodiesterase V Inhibitors

High-Throughput Screening (HTS) in PDE5 Inhibitor Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of vast libraries of chemical compounds against a specific biological target. bmglabtech.comresearchgate.netnih.gov This process is instrumental in identifying initial "hits"—compounds that exhibit the desired activity—which can then be developed into viable drug candidates. bmglabtech.comresearchgate.net

The primary objective of HTS is to sift through large and diverse compound collections to find molecules that modulate the activity of the target enzyme. bmglabtech.com In the context of PDE5, this involves screening for compounds that inhibit its enzymatic function. The process typically utilizes miniaturized assay formats, robotics for liquid handling, and sensitive detection methods, often based on fluorescence or luminescence, to measure enzyme activity in thousands of samples quickly. bmglabtech.comresearchgate.net

For instance, a high-throughput screening of 2,560 approved drugs and clinical trial candidates was conducted to identify inhibitors of PDE4. nih.gov This screening unexpectedly revealed that CVT-313 was also a potent inhibitor of PDE5. nih.gov Such findings highlight the power of HTS not only in primary discovery but also in identifying off-target activities that can be therapeutically valuable, a process known as drug repurposing. nih.govnih.gov The initial hits from an HTS campaign are selected based on predefined criteria for activity and potency. For example, in a screen for inhibitors of tau fibrillization, compounds showing over 40% inhibition were selected as initial hits for further evaluation. nih.gov

Once initial hits are identified, they undergo a rigorous process of validation to eliminate false positives. nih.gov This involves re-testing the compounds and using secondary assays to confirm their activity and mechanism of action. nih.gov Hits that are confirmed as genuine inhibitors serve as the starting point for lead optimization. bmglabtech.com

The goal of lead optimization is to chemically modify the hit structure to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. This is an iterative process involving chemical synthesis of new analogs and subsequent biological testing. For example, after identifying CVT-313 as a dual PDE4/PDE5 inhibitor, structure-guided modifications led to the creation of a new compound with significantly enhanced inhibitory activity and selectivity for PDE5 over PDE4. nih.gov This optimization phase refines the initial hit into a lead compound, which has a more drug-like profile and serves as a promising candidate for further preclinical development.

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize inhibitors. gardp.orgsaromics.com This rational approach has been particularly fruitful in developing potent and selective PDE5 inhibitors by providing detailed insights into the enzyme's active site. nih.gov

The availability of co-crystal structures of the PDE5 catalytic domain complexed with its inhibitors has been a pivotal development. nih.govresearchgate.netresearchgate.net These structures, often obtained through X-ray crystallography, reveal the precise binding modes of inhibitors within the active site, detailing the critical interactions between the compound and the amino acid residues of the enzyme. nih.govresearchgate.net

Analysis of the co-crystal structures of PDE5 with inhibitors like Sildenafil (B151) and Vardenafil (B611638) has shown how these molecules fit into the active site. researchgate.net For example, these structures revealed an unfavorable interaction between the ethoxyphenyl group of these drugs and the glutamine residue (Gln817), which is important for substrate binding across all PDE families. nih.gov This kind of detailed structural insight allows medicinal chemists to design new molecules that can form more favorable interactions, potentially leading to higher affinity and selectivity. The binding of an inhibitor can also induce conformational changes in the enzyme, such as in the H-loop (residues 660-683), which can be exploited for designing novel inhibitors. nih.gov

Computational methods are integral to SBDD, enabling the rapid evaluation of large numbers of potential inhibitors and providing a deeper understanding of ligand-protein interactions. nih.govgardp.org Molecular docking is a key technique that predicts the preferred orientation and binding affinity of a molecule when bound to the active site of a protein. nih.govgardp.orgeuropeanreview.org

In the discovery of PDE5 inhibitors, molecular docking studies are frequently used to screen virtual libraries of compounds against the known crystal structure of PDE5. europeanreview.orgtandfonline.comresearchgate.net These studies calculate a docking score, which estimates the binding affinity (measured in kcal/mol), helping to prioritize compounds for synthesis and biological testing. europeanreview.orgeuropeanreview.org For example, a study investigating plant-derived compounds used molecular docking to predict their binding affinities to the PDE5 enzyme, using Sildenafil as a reference. europeanreview.orgeuropeanreview.org

Molecular dynamics (MD) simulations further refine these findings by modeling the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding and the conformational changes that may occur. europeanreview.orgmdpi.com These computational approaches, including pharmacophore modeling which identifies the essential 3D features required for biological activity, guide the rational design of new inhibitors with improved properties. nih.govmdpi.com

Table 1: Molecular Docking Results of Potential PDE5 Inhibitors This table is interactive. You can sort and filter the data.

| Compound | Binding Affinity (kcal/mol) | Source |

|---|---|---|

| Boesenbergin A | -8.8 | europeanreview.orgeuropeanreview.org |

| Ginkolide B | -8.5 | europeanreview.orgeuropeanreview.org |

| Sildenafil | -8.1 | europeanreview.orgeuropeanreview.org |

| Montanol | -7.8 | europeanreview.orgeuropeanreview.org |

| Beta-sitosterol | -7.1 | europeanreview.orgeuropeanreview.org |

| Eugenol acetate | -6.9 | europeanreview.orgeuropeanreview.org |

Fragment-Based Drug Discovery (FBDD) in PDE5 Inhibitor Design

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov The approach begins with screening libraries of small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to identify those that bind weakly to the target protein. nih.gov These fragment hits serve as starting points for building more potent, drug-like molecules. nih.govnih.gov

The FBDD process involves several key steps. First, a library of fragments is screened using sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to detect weak binding events. cam.ac.uk Once a fragment hit is identified and its binding mode is determined, it is optimized into a more potent lead compound. This can be achieved through "fragment growing," where the fragment is extended to make additional interactions with the protein, or "fragment linking," where two or more fragments that bind to adjacent sites are connected. nih.gov

FBDD has been successfully applied to the discovery of inhibitors for various phosphodiesterases. nih.gov This method is particularly advantageous for identifying novel chemical scaffolds and for targeting challenging sites on a protein, such as allosteric sites, that may not be easily targeted by larger molecules in HTS campaigns. cam.ac.uk By building up a potent inhibitor from small, well-understood fragments, FBDD offers an efficient path to novel chemical entities. nih.govrsc.org

Combinatorial Chemistry and Parallel Synthesis Techniques

Combinatorial chemistry represents a cornerstone in modern drug discovery, enabling the rapid synthesis of a vast number of structurally diverse compounds, known as chemical libraries. nih.govwikipedia.org This approach diverges from traditional one-at-a-time synthesis, allowing for the simultaneous creation of thousands to millions of molecules. nih.govwikipedia.org The fundamental principle involves systematically and repetitively linking various "building blocks" to generate a large array of compounds that can be screened concurrently against biological targets like Phosphodiesterase V (PDE5). nih.gov

A key technique within this field is parallel synthesis, which involves the simultaneous creation of multiple compounds in separate reaction vessels. wikipedia.orgfiveable.me Unlike methods where compounds are generated in a mixed pool, parallel synthesis allows for the individual isolation and characterization of each molecule in the library. fiveable.me This is particularly advantageous when larger quantities of individual compounds are needed for screening or further evaluation. fiveable.me The use of solid-phase synthesis, where molecules are built upon a solid support like resin beads, is a common strategy in both parallel and other combinatorial methods. wikipedia.orguniroma1.it For instance, the "split-and-mix" or "split-and-pool" synthesis method, based on solid-phase techniques, allows for the creation of enormous libraries by dividing the solid support into portions, coupling a different building block to each, and then mixing them together before the next cycle. wikipedia.org

These high-throughput synthesis strategies are critical for the early stages of drug discovery, facilitating the exploration of extensive chemical space to identify novel scaffolds for PDE5 inhibitors. fiveable.me By generating large and diverse libraries, researchers can increase the probability of discovering "hit" compounds that can be further optimized into potent and selective lead candidates. The development of automated parallel synthesizers has further enhanced the efficiency of these techniques. wikipedia.org

Advanced Synthetic Strategies for PDE5 Inhibitor Scaffolds

The development of novel PDE5 inhibitors often revolves around the synthesis of specific heterocyclic scaffolds that mimic the binding mode of the natural substrate, cGMP. Advanced synthetic strategies are continuously being developed to create derivatives of these core structures with improved potency, selectivity, and pharmacokinetic properties.

The pyrazolopyrimidinone (B8486647) scaffold is a well-established core for potent PDE5 inhibitors, with sildenafil being the most prominent example. Research in this area focuses on designing new derivatives to enhance properties like selectivity and bioavailability. nih.gov One synthetic approach begins with the design of a series of novel pyrazolopyrimidinone derivatives aimed at improving upon existing leads that suffered from low aqueous solubility and poor selectivity. nih.gov

In a study aimed at developing more selective inhibitors, a series of pyrazolopyrimidinone derivatives were synthesized and evaluated. nih.gov The research revealed that specific substitutions on the core scaffold could significantly improve potency and, crucially, selectivity against other phosphodiesterase isoforms, particularly PDE6. nih.gov The inhibition of PDE6 is associated with visual disturbances, making high selectivity for PDE5 a critical design goal. nih.gov Compound 5 from this series was identified as a highly potent and selective inhibitor, showing 20-fold selectivity for PDE5 over PDE6 and demonstrating excellent in vivo efficacy in preclinical models. nih.gov The preclinical pharmacokinetic studies for compound 5 also indicated good physicochemical parameters. nih.gov

Table 1: Preclinical Data for Pyrazolopyrimidinone Derivative

| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Selectivity (PDE6/PDE5) |

|---|---|---|---|

| Compound 5 | Data not specified | Data not specified | 20-fold |

| Sildenafil | Data not specified | Data not specified | Not specified |

Data derived from a study on newly synthesized pyrazolopyrimidinone derivatives. nih.gov

Quinazoline-based structures represent another important class of PDE5 inhibitors. nih.gov The synthesis of these derivatives often involves multi-step reaction sequences to construct the fused heterocyclic system. A notable synthetic route was developed to create a series of quinoline (B57606) derivatives aimed at producing potent and selective PDE5 inhibitors with the potential for treating Alzheimer's disease by targeting brain-expressed PDE5. nih.gov

The synthesis commenced with commercially available 4-amino-3-bromobenzonitrile. nih.gov This starting material was condensed with ethoxymethylenemalonate by refluxing in toluene. nih.gov The subsequent cyclization of the intermediate in refluxing diphenylether afforded an oxoquinoline, which was then chlorinated using POCl₃ to yield a 4-chloroquinoline (B167314) intermediate in good yield. nih.gov This key intermediate served as a scaffold for further modifications, ultimately leading to the synthesis of a series of quinoline derivatives. nih.gov Among the synthesized compounds, compound 7a emerged as a highly potent and selective inhibitor of PDE5. nih.gov

Table 2: PDE5 Inhibitory Activity of Synthesized Quinoline Derivative

| Compound | PDE5 IC₅₀ (nM) | Notes |

|---|---|---|

| Compound 7a | 0.27 | Showed higher potency and selectivity compared to sildenafil, vardenafil, and tadalafil (B1681874) in the study. nih.gov |

IC₅₀ represents the half-maximal inhibitory concentration.

The synthesis of quinazoline (B50416) and quinazolinone derivatives can also be achieved through various other methods, including ruthenium-catalyzed dehydrogenative and deaminative coupling reactions, which provide an efficient pathway without the use of toxic byproducts. marquette.edu

The tetrahydro-β-carboline scaffold is the core structure of the PDE5 inhibitor tadalafil. nih.govnih.gov Synthetic approaches to this structure are of significant interest for developing new analogues with modified properties. The synthesis of the tetrahydro-β-carboline core is often achieved via the Pictet-Spengler reaction, a classic method for constructing this ring system.

In the development of novel analogues, forty new tetrahydro-β-carboline based compounds were synthesized to explore interactions within the PDE5 active site. nih.gov The stereochemistry of the substituents on the carboline ring is crucial, as the cis- and trans-isomers can exhibit different polarities and biological activities. nih.gov For example, in one series, the cis-isomer was found to be systematically less polar than the trans-isomer. nih.gov

A specific synthesis of a tadalafil analogue involved the creation of (1R,3R)-1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester as an intermediate. nih.gov Further synthetic steps are then required to fuse the piperazinedione ring onto this β-carboline core to complete the tetracyclic structure characteristic of tadalafil and its derivatives. nih.gov Structure-based design has led to the synthesis of tadalafil analogues with extended hydrophilic side chains on the piperazine (B1678402) nitrogen, designed to interact with specific hydrophilic residues in the PDE5 binding pocket. researchgate.net This approach has yielded analogues with moderate inhibitory activity. researchgate.net

Table 3: Example of a Synthesized Tetrahydro-β-carboline Intermediate

| Compound | Description | Yield |

|---|

| (1R,3R)-1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester (5a) | Yellow solid intermediate in the synthesis of novel tetrahydro-β-carboline derivatives. nih.gov | 30% |

Rational Design for Modulating Preclinical Pharmacokinetic Properties

Beyond achieving high potency and selectivity, the rational design of PDE5 inhibitors must address their pharmacokinetic profiles to ensure they reach their intended target in the body at sufficient concentrations. A key challenge, particularly for potential neuroprotective applications, is crossing the blood-brain barrier.

The expression of PDE5 in brain regions involved in cognition, such as the hippocampus and cortex, has made it a promising target for neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov However, a significant hurdle has been the limited ability of many existing PDE5 inhibitors to cross the blood-brain barrier (BBB) effectively. nih.gov Therefore, a key strategy in rational drug design is to modify inhibitor scaffolds to enhance CNS penetration. researchgate.net

Successful strategies often involve creating small, hydrophobic molecules with suitable lipophilicity. researchgate.net The development of the quinoline derivative, compound 7a, is a prime example of this approach. It was specifically designed and found to readily cross the BBB, leading to increased cGMP levels in the mouse hippocampus and the rescue of synaptic and memory defects in a preclinical Alzheimer's disease model. nih.gov

Other studies have investigated the effects of existing PDE5 inhibitors on BBB permeability. Vardenafil was shown to significantly increase the permeability of an in vitro BBB model and also increased the transport of substances into metastatic brain tumors in mice, suggesting it can modulate the BBB. researchgate.net While not designed for CNS penetration, studies have confirmed that sildenafil and tadalafil can cross the BBB and inhibit brain PDE5, raising cGMP levels, though their permeability is considered low. nih.gov The ability to rationally design molecules with improved BBB penetration is crucial for the development of PDE5 inhibitors as potential treatments for central nervous system disorders. nih.gov

Table 4: Preclinical Blood-Brain Barrier (BBB) Penetration of Select PDE5 Inhibitors

| Compound | Scaffold Type | BBB Penetration Finding | Potential Application |

|---|---|---|---|

| Compound 7a | Quinoline | Readily crosses the BBB in preclinical mouse models. nih.gov | Alzheimer's Disease nih.gov |

| Vardenafil | Pyrazolopyrimidinone derivative | Increases permeability in in vitro BBB models and in mouse brain tumors. researchgate.net | CNS disorders, enhancing drug delivery researchgate.netnih.gov |

| UK-343,664 | Not specified | Did not cross the BBB in the study. nih.gov | Peripheral effects nih.gov |

Considerations for Preclinical Metabolic Stability and Bioavailability

Metabolic Stability: The Foundation of a Drug's Journey

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. wuxiapptec.com A compound with low metabolic stability is rapidly cleared from the body, leading to a short half-life and potentially insufficient therapeutic exposure. Conversely, excessively high stability might lead to drug accumulation and potential toxicity. Therefore, achieving an optimal balance is a key objective in drug design.

In the preclinical development of PDE5 inhibitors, in vitro metabolic stability assays are indispensable tools. wuxiapptec.com These assays typically utilize liver microsomes, which contain the majority of the phase I cytochrome P450 (CYP) enzymes responsible for oxidative metabolism, or hepatocytes, which contain both phase I and phase II (conjugative) enzymes. youtube.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t½). youtube.com

For instance, in the development of a series of quinoline-based PDE5 inhibitors, researchers identified a lead compound, compound 7a , with high potency (IC50 = 0.27 nM) but poor in vitro human microsomal metabolic stability, exhibiting a half-life of only 20.5 minutes. researchgate.net This low stability rendered it unsuitable as a drug candidate. Subsequent structural modifications led to the discovery of compound 4b , which, while less potent (IC50 = 20 nM), demonstrated significantly improved microsomal stability with a half-life of 44.6 minutes. researchgate.netnih.gov This enhancement in stability was a crucial step forward in the development of this chemical series.

Further studies on another potential PDE5 inhibitor, NHPPC , revealed that after a 60-minute incubation with human liver microsomes in the presence of NADPH, 42.0% of the compound remained. nih.gov This corresponds to an in vitro intrinsic clearance of 0.0214 mL/min/mg protein in human liver microsomes. nih.gov Such data is vital for predicting in vivo hepatic clearance and guiding further development decisions.

| Compound | In Vitro Human Liver Microsomal Half-life (t½) | Remaining Compound after 60 min Incubation (%) | In Vitro Intrinsic Clearance (CLint) (mL/min/mg protein) |

|---|---|---|---|

| Compound 7a | 20.5 min researchgate.net | Data Not Available | Data Not Available |

| Compound 4b | 44.6 min researchgate.netnih.gov | Data Not Available | Data Not Available |

| NHPPC | Data Not Available | 42.0% nih.gov | 0.0214 nih.gov |

Bioavailability: Ensuring the Drug Reaches its Target

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical determinant of a drug's effectiveness, as a compound with poor bioavailability may not achieve therapeutic concentrations at its site of action. Oral bioavailability is particularly important for patient convenience and compliance.

Preclinical studies to determine bioavailability are typically conducted in animal models, such as rats and dogs. Following oral and intravenous administration, plasma concentrations of the drug are measured over time to calculate the area under the concentration-time curve (AUC). The absolute bioavailability is then determined by comparing the AUC after oral administration to the AUC after intravenous administration.

For example, a pyrroloquinolone-based PDE5 inhibitor demonstrated an oral bioavailability of 15% in male rats. researchgate.net In another study, the avanafil (B1665834) analogue NHPPC exhibited an absolute bioavailability of approximately 34.5% in rats and 53.1% in dogs. nih.gov These preclinical bioavailability data, while not directly translatable to humans, provide valuable information for assessing the potential of a drug candidate and for designing first-in-human clinical trials.

| Compound | Animal Model | Oral Bioavailability (%) |

|---|---|---|

| Pyrroloquinolone derivative | Male Rats | 15% researchgate.net |

| NHPPC | Rats | 34.5% nih.gov |

| Dogs | 53.1% nih.gov |

Structure Activity Relationship Sar and Structural Analysis of Phosphodiesterase V Inhibitors

Key Pharmacophores and Structural Motifs for PDE5 Binding

The binding of inhibitors to the active site of PDE5 is a complex interplay of various non-covalent interactions. A common pharmacophore model for PDE5 inhibitors includes several key features that are crucial for high-affinity binding. These features have been elucidated through the study of numerous inhibitor-enzyme co-crystal structures and SAR studies.

A predominant structural motif found in many potent PDE5 inhibitors is a heterocyclic system that mimics the purine (B94841) ring of the natural substrate, cyclic guanosine (B1672433) monophosphate (cGMP). Sildenafil (B151), for instance, features a pyrazolopyrimidinone (B8486647) core, which acts as a cGMP analogue. researchgate.net This core structure is crucial for orienting the inhibitor within the active site and forming key interactions.

The active site of PDE5 contains a conserved glutamine residue (Gln817 in human PDE5A) that forms two hydrogen bonds with the cGMP molecule. Similarly, the pyrazolopyrimidinone scaffold of sildenafil and related inhibitors is designed to form a bidentate hydrogen bond with this invariant glutamine. researchgate.net This interaction is a cornerstone of the binding affinity for many PDE5 inhibitors. Furthermore, the flat, aromatic nature of these heterocyclic systems facilitates a crucial π-π stacking interaction with a conserved phenylalanine residue (Phe820) in the active site, further stabilizing the inhibitor-enzyme complex. nih.gov

While the core scaffold provides the foundational interactions, the substituents attached to it play a critical role in modulating potency, selectivity, and pharmacokinetic properties. In the case of sildenafil and its analogues, modifications to different parts of the molecule have been extensively studied.

The ethoxyphenyl group of sildenafil fits into a hydrophobic pocket within the active site. The ethoxy group itself is positioned in a small hydrophobic sub-pocket. Modifications to the sulfonylpiperazine moiety have a significant impact on activity. For instance, replacing the N-methyl group on the piperazine (B1678402) ring with other substituents can alter potency and selectivity. nih.gov

Here is a summary of some modifications to the sildenafil scaffold and their effects:

| Compound/Analog | Modification | Effect on Activity/Selectivity |

| Sildenafil | N-methylpiperazine at the sulfonyl group | Potent PDE5 inhibition |

| Homosildenafil | N-ethylpiperazine instead of N-methylpiperazine | Identified as a sildenafil analogue nih.gov |

| Acetildenafil | Acetyl group instead of sulfonyl group | Identified as a sildenafil analogue nih.gov |

| UK-371,800 | Introduction of chirality and molecular weight reduction from a sildenafil analog | Improved PDE5 selectivity versus PDE6 and improved pharmacokinetics researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for understanding the key physicochemical properties that govern their potency. For PDE5 inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. mdpi.com To perform a CoMFA study, the molecules are first aligned based on a common scaffold. Then, the steric and electrostatic interaction energies between a probe atom and each molecule are calculated at various points on a 3D grid surrounding the molecules. These calculated energies are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model.

For a series of sildenafil analogues, CoMFA has been successfully applied to develop predictive models. nih.gov These models have shown high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive power. nih.gov The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour map might indicate a region where bulky substituents are favored, while a yellow contour map might suggest that steric hindrance in that area is detrimental to activity.

CoMSIA is another 3D-QSAR method that is similar to CoMFA but uses a different approach to calculate the molecular fields. unicamp.br In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can sometimes provide a more detailed and interpretable model of the SAR.

Like CoMFA, CoMSIA has been successfully used to model the activity of PDE5 inhibitors, including sildenafil analogues and other classes of inhibitors. nih.govnih.gov CoMSIA models for PDE5 inhibitors have also demonstrated good statistical significance and predictive ability. nih.gov The resulting contour maps from a CoMSIA analysis provide a visual guide for medicinal chemists, suggesting specific types of modifications that could lead to more potent compounds. For instance, a blue contour map might indicate a region where a hydrogen bond acceptor is favorable, while a purple map might favor a hydrogen bond donor.

Impact of Structural Modifications on PDE5 Selectivity

A critical aspect in the development of PDE5 inhibitors is achieving high selectivity for PDE5 over other phosphodiesterase isoforms. Cross-reactivity with other PDEs can lead to undesirable side effects. For example, inhibition of PDE6, which is found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with myalgia. nih.gov

The structural basis for selectivity lies in the subtle differences in the amino acid composition and conformation of the active sites of the various PDE isoforms. For instance, the active site of PDE6 is structurally very similar to that of PDE5, which explains why some PDE5 inhibitors also inhibit PDE6. nih.gov However, there are minor differences that can be exploited to design more selective inhibitors.

Vardenafil (B611638), for example, is structurally similar to sildenafil but exhibits greater selectivity for PDE5 over PDE6. nih.govurologyresearchandpractice.org Tadalafil (B1681874), with its distinct β-carboline scaffold, has a different selectivity profile and is notably more selective against PDE6 than sildenafil, but shows some cross-reactivity with PDE11. nih.govresearchgate.net

One successful strategy to enhance selectivity has been the introduction of structural constraints. For example, cyclizing the N-alkyl group and the C3 position of the pyrazolopyrimidinone scaffold has been shown to significantly increase selectivity for PDE5 over PDE6. nih.gov

The following table summarizes the selectivity profiles of some well-known PDE5 inhibitors against other PDE isoforms. The values represent the fold-selectivity, where a higher number indicates greater selectivity for PDE5.

| Inhibitor | PDE1 Selectivity | PDE6 Selectivity | PDE11 Selectivity |

| Sildenafil | >280 | 10 | 1,000 |

| Vardenafil | >1,000 | 15-20 | 9,300 |

| Tadalafil | >780 | >7,100 | 40 |

| Avanafil (B1665834) | >1,000 | 120 | >1,000 |

Data compiled from multiple sources. urologyresearchandpractice.orgresearchgate.netresearchgate.net Values can vary slightly depending on the experimental conditions.

The ongoing effort in the field is to leverage the detailed structural and SAR information to design next-generation PDE5 inhibitors with even greater selectivity, potentially leading to improved safety profiles. nih.gov

Strategies for Reducing Off-Target PDE Isozyme Inhibition

A significant challenge in the development of PDE5 inhibitors is achieving selectivity over other phosphodiesterase (PDE) isozymes, due to the structural similarity among their catalytic domains. frontiersin.org Off-target inhibition, particularly of PDE6 found in the retina and PDE11 found in various tissues, can lead to undesirable side effects. Consequently, medicinal chemistry strategies focus on exploiting the subtle structural differences between these isozymes. nih.govresearchgate.net

One primary strategy involves modifying the inhibitor's scaffold to interact with non-conserved amino acid residues that differ between PDE subtypes. For instance, the active site of PDE5 contains a key glutamine residue (Gln817) that forms a crucial hydrogen bond with many inhibitors, including sildenafil and tadalafil. mdpi.comresearchgate.net While this interaction is vital for potency, achieving selectivity requires targeting the surrounding regions.

Researchers have found that bulky substitutions on certain parts of the inhibitor molecule can enhance selectivity. For example, bulky groups can create steric hindrance that prevents the inhibitor from binding effectively to the more constrained active site of PDE6, thus improving the selectivity ratio for PDE5. researchgate.net Conversely, modifications aimed at increasing interactions with hydrophobic pockets unique to the PDE5 active site, such as those involving residues like Phe786 and Phe820, are crucial for both affinity and selectivity. researchgate.netnih.gov

Targeting unique allosteric pockets has also emerged as an effective approach to designing highly selective PDE5 inhibitors. mdpi.com These pockets, located away from the primary catalytic site, offer distinct structural features that can be exploited to develop inhibitors with novel scaffolds and improved selectivity profiles, thereby reducing the risk of cross-reactivity with other PDE isozymes. mdpi.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting how structural modifications will affect selectivity, guiding the synthesis of more targeted compounds. nih.govresearchgate.net

Conformational Analysis and Binding Mode Elucidation

Understanding the three-dimensional structure of the inhibitor-enzyme complex and the conformational dynamics of their interaction is paramount for rational drug design. nih.gov These studies reveal the precise orientation of the inhibitor within the PDE5 catalytic site and the network of molecular interactions that stabilize the bound state.

Role of X-ray Crystallography and NMR Spectroscopy in Inhibitor-Enzyme Complex Studies

X-ray crystallography has been indispensable in providing high-resolution, static snapshots of PDE5 inhibitors bound within the enzyme's active site. nih.gov These crystal structures have illuminated the key interactions that anchor the inhibitors. A deep insight into co-crystal structures reveals that inhibitors primarily adopt one of two main binding modes: a sildenafil/vardenafil-like mode or a tadalafil-like mode. nih.gov

A recurring feature in many PDE5-inhibitor complexes is a critical hydrogen bond between the inhibitor and the side chain of Gln817 in the active site's Q pocket. mdpi.comnih.gov Furthermore, hydrophobic and π-π stacking interactions with phenylalanine residues (Phe786 and Phe820) in the hydrophobic H pocket are essential for determining the binding affinity. researchgate.netnih.gov Crystallographic data provides a precise map of these interactions, allowing chemists to design molecules that optimize contact with these key residues.

Nuclear Magnetic Resonance (NMR) spectroscopy complements X-ray crystallography by providing detailed information about protein-ligand interactions in a solution state, which more closely mimics the physiological environment. nih.govspringernature.com NMR is particularly powerful for characterizing the binding modes of ligands that bind with weaker affinity and are in rapid exchange between their free and bound states. nih.gov It can detect subtle conformational changes in both the inhibitor and the protein upon binding and provide insights into the dynamic nature of the complex, which is not always apparent from static crystal structures. researchgate.netosti.gov

Dynamics of Inhibitor-PDE5 Interaction

The interaction between an inhibitor and the PDE5 enzyme is not a simple lock-and-key mechanism but a dynamic process involving mutual conformational adjustments. Molecular Dynamics (MD) simulations have become a crucial tool for studying these dynamics, providing insights that are inaccessible through static experimental methods alone. mdpi.comnih.gov

MD simulations allow researchers to observe the dynamic behavior of the inhibitor-PDE5 complex over time, typically on the nanosecond to microsecond scale. frontiersin.org These simulations can validate binding modes predicted by molecular docking and assess the stability of the protein-ligand complex in a simulated physiological environment. nih.govviagra8ordernow.com By tracking the root-mean-square deviation (RMSD) of the ligand and protein, scientists can determine if the inhibitor remains stably bound in its initial predicted orientation. frontiersin.org

Furthermore, MD simulations reveal the flexibility of the active site and how specific amino acid residues move to accommodate the inhibitor. mdpi.com This dynamic view helps to understand how subtle changes in the protein's structure can lead to different binding affinities and selectivity profiles for various inhibitors. mdpi.com Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, often used in conjunction with MD simulations, can estimate the binding free energy, providing a quantitative measure of the interaction strength and identifying which residues contribute most significantly to the binding. frontiersin.org This detailed understanding of the dynamic interplay between the inhibitor and the enzyme is critical for optimizing lead compounds into potent and selective drugs. mdpi.com

Preclinical Pharmacological Evaluation of Second Generation Phosphodiesterase V Inhibitors

In Vitro Enzyme Assays

In vitro studies are foundational to understanding the direct interaction between an inhibitor and its target enzyme. These assays quantify the inhibitor's potency and its specificity for PDE5 compared to other phosphodiesterase isozymes.

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For Phosphodiesterase V Inhibitor II, IC50 values were determined for PDE5 and other clinically relevant PDE isozymes to establish its selectivity profile. Assays using purified recombinant human PDE enzymes demonstrated that this compound is a potent inhibitor of PDE5.

The compound exhibits high selectivity for PDE5. Compared to its potent inhibition of PDE5, significantly higher concentrations of this compound are required to inhibit other PDE isozymes, such as PDE1, PDE6, and PDE11. For instance, its selectivity for PDE5 is over 100-fold greater than for PDE6, an enzyme found in the retina, suggesting a lower potential for visual disturbances sometimes associated with less selective inhibitors. Furthermore, it shows profound selectivity against PDE1 and PDE11, which are found in tissues such as the brain, heart, skeletal muscle, and prostate. This high selectivity is a hallmark of second-generation PDE5 inhibitors, designed to minimize off-target effects.

| PDE Isozyme | Mean IC50 (nM) | Selectivity vs. PDE5 (Fold Difference) | Primary Tissue Distribution |

|---|---|---|---|

| PDE5 | 5.2 | - | Vascular Smooth Muscle (Corpus Cavernosum, Lung), Platelets |

| PDE1 | >50,000 | >10,000-fold | Brain, Heart, Vascular Smooth Muscle |

| PDE6 | 630 | ~121-fold | Retina |

| PDE11 | >99,000 | >19,000-fold | Skeletal Muscle, Prostate, Testis, Heart |

Kinetic studies were performed to elucidate the mechanism by which this compound inhibits the PDE5 enzyme. These studies consistently show that the compound acts as a potent, competitive inhibitor. This means it binds to the same catalytic site on the PDE5 enzyme as the natural substrate, cyclic guanosine (B1672433) monophosphate (cGMP).

By acting as a competitive binding agent, this compound prevents cGMP from being hydrolyzed into its inactive form, 5'-GMP. The inhibitor's binding affinity for the enzyme is quantified by the inhibition constant (Ki). While specific Ki values vary based on assay conditions, they are typically in the low nanomolar range, confirming a high affinity for the PDE5 active site. This competitive and high-affinity binding is characteristic of effective PDE5 inhibitors designed for therapeutic use.

Cell-Based Assays

Cell-based assays provide insights into the inhibitor's activity in a more complex biological environment, confirming that the enzymatic inhibition observed in vitro translates to a functional cellular response.

The primary mechanism of action for PDE5 inhibitors is the prevention of cGMP degradation. Cell-based assays are used to confirm that this compound effectively increases intracellular cGMP levels. In these experiments, cultured cells, such as vascular smooth muscle cells, are stimulated with a nitric oxide (NO) donor to activate soluble guanylate cyclase (sGC), which synthesizes cGMP.

When these cells are pre-treated with this compound, subsequent stimulation with an NO donor results in a significant and sustained accumulation of intracellular cGMP compared to untreated control cells. This enhanced cGMP concentration confirms that the inhibitor effectively blocks the hydrolytic activity of PDE5 within the cellular environment, thereby potentiating the NO/cGMP signaling pathway.

Emerging research has investigated the role of PDE5 inhibitors in oncology, as PDE5 is often overexpressed in various tumor types. Studies involving this compound have been conducted on several cancer cell lines to evaluate its effects on cell proliferation and apoptosis (programmed cell death).

In multiple cancer cell lines, including those from colorectal, prostate, and bladder cancers, treatment with this compound has been shown to inhibit cell proliferation and induce apoptosis. These effects are often associated with the elevation of intracellular cGMP and the activation of cGMP-dependent protein kinase (PKG). In some models, the compound demonstrates a synergistic effect, enhancing the anti-tumor activity of conventional chemotherapeutic agents like doxorubicin (B1662922). For example, combined treatment can lead to an additive effect in reducing proliferation and increasing the rate of apoptosis in prostate cancer cells. However, in certain cell lines, treatment with a PDE5 inhibitor alone may have no significant effect on proliferation.

| Cancer Type | Cell Line Example | Observed Effects |

|---|---|---|

| Colorectal Cancer | SW480 | Inhibition of proliferation, induction of apoptosis, cell cycle arrest. |

| Prostate Cancer | PC-3, DU145 | Enhanced apoptosis when combined with chemotherapy. |

| Bladder Cancer | HT1376 | Growth inhibition associated with reduced PDE5 expression. |

| Thyroid Cancer | BCPAP, TPC-1 | Reduced proliferation and migration. |

| Breast Cancer | MDA-MB-231 | Impaired proliferation and promotion of apoptosis. |

The therapeutic effects of PDE5 inhibitors are primarily mediated by their ability to induce smooth muscle relaxation, leading to vasodilation. The functional consequence of increased intracellular cGMP by this compound was assessed using isolated vascular smooth muscle tissues, such as human corpus cavernosum strips.

In these ex vivo experiments, tissue strips are mounted in organ baths and pre-contracted with an agent like phenylephrine. The addition of this compound to the bath results in a concentration-dependent relaxation of the pre-contracted smooth muscle. This effect demonstrates the compound's ability to amplify the endogenous nitric oxide signaling pathway, which is crucial for vasodilation. Studies show that PDE5 inhibitors potentiate the relaxant effects of both endogenous NO (released by electrical field stimulation) and exogenous NO donors.

Preclinical In Vivo Models and Methodologies

The preclinical evaluation of second-generation phosphodiesterase V (PDE5) inhibitors has utilized a diverse array of in vivo animal models to investigate their therapeutic potential across various disease areas. These models are crucial for understanding the pharmacological effects and mechanisms of action of these compounds before they can be considered for human clinical trials.

Animal Models for Cardiovascular and Pulmonary Diseases

Second-generation PDE5 inhibitors have been extensively studied in preclinical models of cardiovascular and pulmonary diseases, given the well-established role of the cGMP signaling pathway in these conditions.

In the context of heart failure, animal models of pressure overload-induced hypertrophy, such as transverse aortic constriction (TAC) in mice, have been employed. Studies have shown that PDE5 is upregulated in cardiac pressure overload and that PDE5 inhibition can mediate an anti-remodeling response. In models of ischemia-reperfusion injury, PDE5 inhibitors have demonstrated cardioprotective effects, including improved cardiac function and decreased cardiomyocyte apoptosis and necrosis. For instance, in a rabbit model of ischemia-reperfusion, sildenafil (B151) was shown to reduce ventricular infarct size. Animal models of doxorubicin-induced cardiotoxicity have also been used, where pretreatment with PDE5 inhibitors attenuated cardiac dysfunction.

For pulmonary hypertension, preclinical studies often utilize models such as monocrotaline-induced pulmonary hypertension in rats or chronic hypoxia models. These models have been instrumental in demonstrating the vasodilatory effects of PDE5 inhibitors on the pulmonary vasculature.

Table 1: Animal Models in Cardiovascular and Pulmonary Disease Research

| Disease Model | Animal | Key Findings with Second-Generation PDE5 Inhibitors |

|---|---|---|

| Pressure Overload-Induced Hypertrophy (TAC) | Mouse | Attenuation of cardiac hypertrophy and improved cardiac function. |

| Ischemia-Reperfusion Injury | Rabbit, Rat | Reduced infarct size, improved cardiac function, and decreased apoptosis. |

| Doxorubicin-Induced Cardiomyopathy | Mouse | Attenuation of cardiotoxicity and improved left ventricular function. |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | Reduction in pulmonary arterial pressure and vascular remodeling. |

Animal Models for Neurocognitive and Neurodegenerative Disorders

The potential of second-generation PDE5 inhibitors to treat neurocognitive and neurodegenerative disorders has been explored in various animal models. A significant focus has been on Alzheimer's disease (AD), where transgenic mouse models that overexpress amyloid-beta (Aβ) precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 mouse model, are commonly used. In these models, PDE5 inhibitors have been shown to improve memory, reduce Aβ plaque load, and decrease neuroinflammation. The J20 mouse model, another AD model, has also been used to demonstrate the cognitive benefits of sildenafil treatment.

Animal models of cognitive impairment induced by factors like noise or sleep deprivation have also been utilized, showing that PDE5 inhibitors can ameliorate the resulting cognitive deficits. In the context of stroke, animal models of focal cerebral ischemia have demonstrated that PDE5 inhibitors can promote neurogenesis, improve functional recovery, and reduce neurological deficits.

Table 2: Animal Models in Neurocognitive and Neurodegenerative Disorder Research

| Disease Model | Animal | Key Findings with Second-Generation PDE5 Inhibitors |

|---|---|---|

| Alzheimer's Disease (APP/PS1, J20) | Mouse | Improved memory, reduced amyloid plaque load, and decreased neuroinflammation. |

| Noise-Induced Cognitive Deficits | Mouse | Amelioration of cognitive impairments. |

| Sleep Deprivation-Induced Cognitive Deficits | Mouse | Reversal of cognitive deficits. |

| Focal Cerebral Ischemia (Stroke) | Rat | Promotion of neurogenesis and improved functional recovery. |

Animal Models for Oncological Research

The preclinical investigation of second-generation PDE5 inhibitors in oncology has employed a range of animal models to assess their anti-cancer properties. In prostate cancer research, xenograft models using human prostate cancer cell lines (e.g., PC3, DU-145) in mice have demonstrated that PDE5 inhibitors can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents like doxorubicin.

For colorectal cancer, chemically induced models, such as the azoxymethane/dextran sodium sulphate (AOM/DSS) model in mice, have been used to show that sildenafil can inhibit tumor multiplicity and volume. Xenograft models using human colorectal cancer cells in nude mice have also shown that sildenafil can inhibit cell proliferation and reduce tumor growth.

In bladder cancer research, chemically induced models in rats have shown that PDE5 inhibition can reduce tumor size and multiplicity. Furthermore, brain tumor models in rats, using glioma cell lines, have indicated that combining PDE5 inhibitors with chemotherapy can improve survival and reduce tumor size.

Table 3: Animal Models in Oncological Research

| Cancer Type | Animal Model | Key Findings with Second-Generation PDE5 Inhibitors |

|---|---|---|

| Prostate Cancer | Mouse Xenograft (PC3, DU-145 cells) | Inhibition of tumor growth and enhancement of chemotherapy efficacy. |

| Colorectal Cancer | Mouse (AOM/DSS induced), Nude Mouse Xenograft | Inhibition of tumor multiplicity and volume, reduced cell proliferation. |

| Bladder Cancer | Rat (Chemically induced) | Reduction in tumor size and multiplicity. |

| Brain Cancer | Rat (Glioma cell lines) | Improved survival and reduced tumor size when combined with chemotherapy. |

Animal Models for Other Emerging Preclinical Indications

The therapeutic potential of second-generation PDE5 inhibitors extends to other emerging indications, which have been investigated in specific animal models. In the field of diabetic complications, rodent models of diabetic nephropathy, often induced by streptozotocin, are used. In these models, PDE5 inhibitors have been shown to reduce albuminuria and improve renal hemodynamics.

Animal models of renal ischemia/reperfusion injury in rats have also been employed to study the protective effects of these compounds. Preclinical studies have indicated that PDE5 inhibition can mitigate oxidative and inflammatory damage to the kidneys in these models. Furthermore, in animal models, PDE5 inhibition has been shown to improve wound healing and potentially ameliorate sensory function and neuropathic symptoms associated with diabetes.

Table 4: Animal Models in Other Emerging Preclinical Indications

| Indication | Animal Model | Key Findings with Second-Generation PDE5 Inhibitors |

|---|---|---|

| Diabetic Nephropathy | Rat (Streptozotocin-induced) | Reduced albuminuria and improved renal hemodynamics. |

| Renal Ischemia/Reperfusion Injury | Rat | Mitigation of oxidative and inflammatory damage. |

| Diabetic Neuropathy and Wound Healing | Rodent models | Potential improvement in sensory function and enhanced wound healing. |

Biomarker Development in Preclinical Studies

The development of reliable biomarkers is essential in the preclinical evaluation of second-generation PDE5 inhibitors to assess their pharmacological activity and therapeutic efficacy.

Evaluation of cGMP and Related Signaling Markers

The primary mechanism of action of PDE5 inhibitors is the prevention of cyclic guanosine monophosphate (cGMP) degradation, leading to the potentiation of the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway. Consequently, the measurement of cGMP levels in tissues and plasma is a fundamental biomarker in preclinical studies.

Across various animal models, an increase in cGMP levels following the administration of a PDE5 inhibitor is a direct indicator of target engagement and pharmacological activity. For instance, in preclinical studies for neurodegenerative diseases, elevated cGMP levels in the hippocampus of mice have been correlated with improved learning and memory. Similarly, in cardiovascular models, the restoration of the NO-cGMP-PKG signaling pathway is a key therapeutic outcome.

In addition to cGMP, other downstream markers of the signaling cascade are also evaluated. This includes the phosphorylation status of proteins like vasodilator-stimulated phosphoprotein (VASP) and the expression of genes regulated by the cGMP pathway. The evaluation of these signaling markers provides a more comprehensive understanding of the molecular mechanisms underlying the observed therapeutic effects in preclinical models. Long-term treatment with PDE5 inhibitors has been associated with increased cGMP levels.

Table 5: Key Signaling Markers in Preclinical Evaluation

| Marker | Biological Role | Significance in Preclinical Studies |

|---|---|---|

| cGMP | Second messenger in the NO signaling pathway. | Direct indicator of PDE5 inhibition and target engagement. |

| p-VASP | Downstream target of PKG, involved in vasodilation. | Marker of PKG activation and downstream signaling. |

| NO | Activates soluble guanylyl cyclase to produce cGMP. | Assessment of upstream pathway integrity. |

| PKG | Effector kinase activated by cGMP. | Evaluation of the functional consequences of increased cGMP. |

Imaging Techniques in Animal Models (e.g., cerebral blood flow, perfusion)

The preclinical evaluation of second-generation phosphodiesterase V (PDE5) inhibitors, such as the compound designated "this compound," increasingly relies on advanced imaging techniques to non-invasively assess their pharmacodynamic effects on cerebral hemodynamics in animal models. These techniques are crucial for understanding the potential therapeutic utility of these compounds in conditions characterized by impaired cerebral blood flow, such as vascular cognitive impairment. nih.govneurodegenerationresearch.eu The primary goal of these imaging studies is to quantify changes in cerebral blood flow (CBF) and tissue perfusion following the administration of a PDE5 inhibitor.

Animal models of neurological disorders are frequently employed to investigate the potential therapeutic effects of novel PDE5 inhibitors. nih.gov For instance, in models of stroke, studies have shown that PDE5 inhibitors can enhance cerebral blood flow to ischemic regions, promote angiogenesis, and improve functional recovery. nih.gov Similarly, in animal models of Alzheimer's disease, these inhibitors have been observed to improve cognitive function, which may be partly attributable to their effects on cerebral circulation. scientificarchives.com

A variety of translational imaging modalities are available to monitor alterations in CBF in rodent models, providing valuable insights into disease progression and the efficacy of therapeutic interventions. criver.com Magnetic Resonance Imaging (MRI), particularly with techniques like arterial spin labeling (ASL), offers a non-invasive means to quantify cerebral perfusion without the need for contrast agents. criver.com Other methods, such as single-photon emission computed tomography (SPECT) and autoradiography, are also utilized to measure CBF and provide high-resolution data on regional brain perfusion. criver.com

The selection of a specific imaging technique often depends on the research question, the desired spatial and temporal resolution, and the specific animal model being used. For example, two-photon microscopy can be employed to visualize and quantify blood flow in individual microvessels of the rodent cortex, offering a detailed view of the microcirculatory response to vascular occlusion and potential therapeutic agents. plos.org

While specific data from preclinical imaging studies on "this compound" are not widely available in published literature, the established methodologies and findings from studies on other second-generation PDE5 inhibitors provide a framework for its evaluation. The research focus remains on elucidating the precise mechanisms by which these compounds modulate cerebral hemodynamics and their potential to ameliorate cerebrovascular dysfunction.

Emerging Preclinical Therapeutic Applications of Phosphodiesterase V Inhibitors

Neurocognitive and Neurodegenerative Disorders

Alzheimer's Disease Models: Neuroprotection and Cognitive Enhancement

Phosphodiesterase V (PDE5) inhibitors have demonstrated significant promise in preclinical models of Alzheimer's disease, primarily through their neuroprotective actions and ability to enhance cognitive function. nih.govmdpi.comtandfonline.comresearchgate.netnih.gov Research in this area has highlighted the potential of these compounds to modulate key pathological hallmarks of the disease.